2-[2-(Aminomethyl)phenyl]ethan-1-amine
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Overview
Description
2-[2-(Aminomethyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C9H14N2 It is a derivative of phenethylamine, featuring an additional aminomethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing 2-[2-(Aminomethyl)phenyl]ethan-1-amine involves the reductive amination of 2-(aminomethyl)benzaldehyde with ethylamine.
Gabriel Synthesis: Another method involves the Gabriel synthesis, where phthalimide is alkylated with 2-(bromomethyl)benzene, followed by hydrazinolysis to yield the desired amine.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH3CN, LiAlH4
Substitution Reagents: NBS, alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary and secondary amines
Substitution: Halogenated derivatives
Scientific Research Applications
2-[2-(Aminomethyl)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger various signaling pathways, leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, lacking the additional aminomethyl group.
2-Phenylethylamine: A similar compound with a different substitution pattern on the benzene ring.
Benzylamine: Another related compound with an aminomethyl group directly attached to the benzene ring.
Uniqueness
2-[2-(Aminomethyl)phenyl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and ethylamine groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Properties
CAS No. |
90565-21-2 |
---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-[2-(aminomethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H14N2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,10-11H2 |
InChI Key |
JUTSLNNVUDLPLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)CN |
Origin of Product |
United States |
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